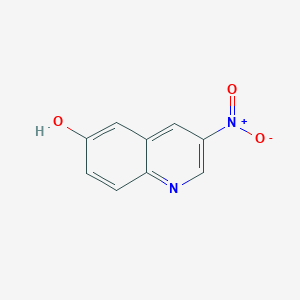

6-Hydroxy-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitroquinolin-6-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h1-5,12H |

InChI Key |

CWBIJDQUYFAUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 6 Hydroxy 3 Nitroquinoline

Established Synthetic Routes for the Quinoline (B57606) Core

The foundational quinoline structure can be assembled through several powerful synthetic methodologies, ranging from classic named reactions to contemporary catalytic systems. These methods offer diverse pathways to access a wide array of substituted quinoline precursors.

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has emerged as a potent strategy for quinoline synthesis, often involving the formation of carbon-carbon and carbon-nitrogen bonds in a single operation through C-H bond activation. These reactions can be promoted by various catalysts and oxidants, providing an efficient route to the quinoline core. For instance, transition metal catalysts can facilitate the oxidative cyclization of anilines with various coupling partners. A notable example involves the rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, where the catalyst plays a dual role in ortho-C–H bond activation and the subsequent cyclization. morressier.com

Transition Metal-Catalyzed and Metal-Free Protocols for Quinoline Derivatives

Transition metal catalysis has significantly advanced the synthesis of quinoline derivatives, offering high efficiency and broad functional group tolerance. researchgate.net Catalysts based on palladium, copper, rhodium, and cobalt have been extensively utilized. For example, copper-catalyzed one-pot strategies involving the reaction of anilines and aldehydes can proceed via C-H functionalization to construct the C-N and C-C bonds necessary for the quinoline scaffold. researchgate.net

In a move towards more sustainable and cost-effective synthesis, metal-free protocols have also gained considerable attention. researchgate.netwikipedia.org These methods often rely on iodine catalysis or superacid-mediated cyclizations. For instance, polysubstituted quinolines can be synthesized from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines through an iodide-catalyzed C(sp3)–H bond functionalization and tandem cyclization. wikipedia.org Another approach utilizes superacids like trifluoromethanesulfonic acid to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. morressier.com

Multicomponent and One-Pot Synthetic Approaches

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient strategies for constructing complex molecules like quinolines from simple starting materials in a single synthetic operation. scribd.comlibretexts.org These approaches are characterized by high atom economy and procedural simplicity. A variety of MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. scribd.com For example, a one-pot, three-component reaction of an arylamine, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-toluenesulfonic acid, can yield 2,3-diarylquinolines without the need for metal catalysts. orgsyn.org

| Synthetic Strategy | Key Features | Catalyst/Reagents | Starting Materials |

| Oxidative Annulation | C-H activation, dual catalytic role | Rhodium, Copper | Anilines, Alkynyl esters |

| Transition Metal-Catalyzed | High efficiency, broad functional group tolerance | Palladium, Copper, Cobalt | Anilines, Aldehydes |

| Metal-Free Protocols | Sustainable, cost-effective | Iodine, Superacids | 2-Styrylanilines, Aromatic amines |

| Multicomponent Reactions | High atom economy, procedural simplicity | p-Toluenesulfonic acid | Arylamines, Aldehydes, Styrene oxides |

Regioselective Functionalization Approaches for 6-Hydroxy-3-nitroquinoline Precursors

Once a suitable quinoline precursor is synthesized, the introduction of the hydroxyl and nitro groups at the 6- and 3-positions, respectively, requires careful consideration of regioselectivity. The directing effects of existing substituents on the quinoline ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Nitration Methodologies in Quinoline Systems

The nitration of the quinoline ring is a classic example of electrophilic aromatic substitution. The position of nitration is heavily influenced by the reaction conditions and the electronic nature of the quinoline system. Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions.

However, to achieve nitration at the 3-position, alternative strategies are necessary. One approach involves the nitration of a pre-functionalized quinoline. For instance, the nitration of 4-hydroxyquinoline (B1666331) in propionic acid with nitric acid has been shown to yield 3-nitro-4-hydroxyquinoline. This suggests that the hydroxyl group at position 4 directs the incoming nitro group to the adjacent 3-position.

For 6-hydroxyquinoline (B46185), the hydroxyl group is an activating, ortho-, para-director. This would typically direct electrophilic substitution to the 5- and 7-positions. Therefore, direct nitration of 6-hydroxyquinoline is unlikely to yield the desired 3-nitro isomer as the major product. A potential strategy to overcome this involves the synthesis of a precursor where the desired substitution pattern is pre-installed. For example, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted by using appropriately substituted anilines. Starting with an aniline derivative that already contains a hydroxyl group or a precursor at the para-position and a group that can be converted to a nitro group at the meta-position relative to the amino group could lead to the desired this compound framework.

Hydroxylation Techniques for Quinoline Ring Systems

The introduction of a hydroxyl group onto a quinoline ring can be achieved through several methods, including nucleophilic aromatic substitution and transition metal-catalyzed C-H hydroxylation.

A plausible route to this compound could involve the synthesis of 6-amino-3-nitroquinoline, followed by diazotization of the amino group and subsequent hydrolysis to the hydroxyl group. This multi-step sequence allows for the strategic placement of the hydroxyl group after the nitration step.

Alternatively, direct hydroxylation methods are being developed. While challenging, transition metal-catalyzed C-H hydroxylation offers a direct approach to introduce a hydroxyl group. However, achieving regioselectivity at the 6-position of a 3-nitroquinoline (B96883) precursor would depend on the specific directing effects of the nitro group and the catalyst system employed. The nitro group is a deactivating meta-director, which would not favor substitution at the 6-position.

Another approach could be a modified Skraup reaction or a Bamberger rearrangement. A modified Skraup reaction starting from p-aminophenol and a suitable three-carbon synthon could potentially yield 6-hydroxyquinoline. morressier.comresearchgate.net The Bamberger rearrangement of N-phenylhydroxylamines in the presence of a strong acid typically yields p-aminophenols, which can then be used in quinoline synthesis. thieme.comwikipedia.org Once 6-hydroxyquinoline is obtained, a subsequent nitration step would be required, with the challenge of directing the nitro group to the 3-position as previously discussed.

| Functionalization | Precursor | Reagents/Conditions | Key Challenge |

| Nitration at C3 | 4-Hydroxyquinoline | Nitric acid, Propionic acid | Directing the nitro group to C3 in 6-hydroxyquinoline |

| Hydroxylation at C6 | 6-Amino-3-nitroquinoline | Diazotization (NaNO₂, HCl), Hydrolysis | Synthesis of the 6-amino-3-nitroquinoline precursor |

| Hydroxylation at C6 | 3-Nitroquinoline | Transition metal catalyst, Oxidant | Achieving regioselectivity at the C6 position |

Solid-Phase Synthesis of Hydroxy-Nitroquinolinones

Solid-phase synthesis offers an efficient methodology for the preparation of libraries of substituted hydroxy-nitroquinolinones. A notable approach involves the synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones. This process begins with the immobilization of a multifunctional building block, such as 4-chloro-5-nitroanthranilic acid, onto a Rink amide resin.

The synthesis proceeds through a series of steps:

Nucleophilic Substitution: The chlorine atom on the immobilized anthranilic acid is replaced by various amines, introducing the first point of diversity.

Esterification: The resulting product is then esterified with different bromoacetophenones, which introduces the second point of diversity. This step yields substituted phenacylanthranilates.

Cyclization and Cleavage: The resin-bound intermediate undergoes acid-catalyzed cyclization, typically by heating in sulfuric acid. This reaction forms the quinolinone ring and simultaneously cleaves the product from the resin, yielding the final 3-hydroxy-6-nitroquinolin-4(1H)-ones in high purity.

This solid-phase strategy is a powerful tool for combinatorial chemistry, enabling the rapid generation of a wide array of diverse molecules from a large pool of commercially available amines and bromoketones.

Advanced Chemical Transformations and Derivatization Strategies for this compound

The this compound molecule possesses two key functional groups—a nitro group and a hydroxyl group—as well as a versatile quinoline core, all of which can be subjected to a variety of chemical transformations to generate a diverse range of derivatives.

Chemical Reactions of the Nitro Group (e.g., reduction to amino functionality)

The nitro group at the 3-position is a versatile handle for chemical modification, most commonly through reduction to an amino group, which can then serve as a precursor for further derivatization. The reduction can be achieved through several methods, yielding different products depending on the reagents and conditions.

Reduction to Amino Group: The complete reduction of the nitro group to a primary amine (3-amino-6-hydroxyquinoline) is a common transformation. This is often accomplished using metal-based reducing agents. For instance, stannous chloride (SnCl₂) in an acidic methanolic solution provides a mild and effective method for reducing various nitroquinolines to their corresponding aminoquinolines, with yields reported up to 86%. nih.gov This method is advantageous as it tolerates other functional groups, including hydroxyls. nih.gov Catalytic transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst, is another efficient method that proceeds under solid-state mechanochemical conditions and tolerates hydroxyl groups.

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). The synthesis of 6-hydroxylaminoquinoline has been achieved by the reduction of 6-nitroquinoline (B147349) using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel.

Enzymatic Reduction: Biocatalytic methods offer a selective alternative. The xanthine/xanthine oxidase enzyme system has been shown to convert 6-nitroquinoline to 6-aminoquinoline, particularly under hypoxic conditions.

| Reaction Type | Reagent/Catalyst | Product | Notes |

|---|---|---|---|

| Complete Reduction | SnCl₂, 6M HCl, MeOH | 3-Amino-6-hydroxyquinoline | Mild conditions, tolerates hydroxyl groups. nih.gov |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | 3-Amino-6-hydroxyquinoline | Green, mechanochemical method. |

| Partial Reduction | Hydrazine hydrate, Raney Nickel | 3-Hydroxylamino-6-hydroxyquinoline | Controlled reduction to the hydroxylamine intermediate. |

| Enzymatic Reduction | Xanthine/Xanthine Oxidase | 3-Amino-6-hydroxyquinoline | Selective conversion under hypoxic conditions. |

Chemical Transformations of the Hydroxyl Group (e.g., oxidation, esterification, etherification)

The hydroxyl group at the 6-position behaves as a typical phenol, allowing for a range of chemical modifications at the oxygen atom.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone structures. The oxidation of hydroxyquinolines, such as 8-hydroxyquinoline (B1678124), to the corresponding quinoline-5,8-dione has been achieved using catalytic systems like silica-supported iron tetrasulfophthalocyanine with tert-butyl hydroperoxide. rsc.org A similar principle can be applied to 6-hydroxyquinoline derivatives, which could be oxidized to form 3-nitroquinoline-5,6-dione or 3-nitroquinoline-6,8-dione, depending on the regioselectivity of the oxidation. jackwestin.com Electrochemical oxidation has also been shown to produce C5–C5 coupled dimers which can be further oxidized to quinonoid compounds. researchgate.net

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.com Alternatively, reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification) or peptide coupling agents can be used under milder conditions. wikipedia.orgorganic-chemistry.org

Etherification (O-Alkylation): Conversion of the hydroxyl group to an ether is readily accomplished via reactions like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. organic-chemistry.org For multifunctional molecules like hydroxyquinolines, selective protection of other reactive sites may be necessary to achieve regioselective alkylation.

Modifications and Substitutions at Other Positions of the Quinoline Core

The quinoline ring of this compound can be further functionalized at various positions, influenced by the directing effects of the existing substituents. The electron-donating hydroxyl group activates the benzene ring for electrophilic substitution, primarily at the ortho and para positions (C-5 and C-7), while the electron-withdrawing nitro group deactivates the pyridine ring but activates it for nucleophilic attack.

Halogenation: The activated benzene ring can undergo halogenation. For instance, the enzymatic chlorination of 6-hydroxyquinoline using a flavin-dependent halogenase has been shown to selectively produce 5-chloro-6-hydroxyquinoline. This demonstrates the feasibility of introducing substituents at the C-5 position.

Vicarious Nucleophilic Substitution (VNS): The presence of the strong electron-withdrawing nitro group at C-3 makes the quinoline core susceptible to VNS reactions. This type of reaction allows for the introduction of substituents at positions activated by the nitro group, typically the C-2 and C-4 positions, by displacing a hydrogen atom. nih.gov

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. mdpi.comorganic-chemistry.org To utilize this reaction, the this compound core must first be functionalized with a halide (e.g., Br, I) or a triflate group at a desired position (e.g., C-2, C-4, C-5, C-7). This functionalized quinoline can then be coupled with a wide variety of aryl or vinyl boronic acids to introduce new substituents. nih.gov An advanced strategy involves the direct use of the nitro group itself as the electrophilic partner in a denitrative Suzuki coupling, allowing for substitution directly at the C-3 position.

Hybridization and Scaffold Merging Strategies with Other Heterocyclic Systems

Fusing the this compound scaffold with other heterocyclic systems is a common strategy in medicinal chemistry to create hybrid molecules with novel properties. This can be achieved by building new rings onto the existing quinoline core.

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Databases

Following a comprehensive search of scholarly articles, academic papers, and public chemical databases, specific experimental spectroscopic data for the compound “this compound” could not be located. The search included targeted queries for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy data.

While extensive information is available for related isomers and derivatives—such as 6-nitroquinoline, 8-hydroxy-6-nitroquinoline, and various substituted nitroquinolines—the specific analytical data required to detail the advanced spectroscopic characterization and structural elucidation of this compound is not present in the accessible literature.

Key findings from the search include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published papers or database entries were found containing assigned ¹H NMR or ¹³C NMR chemical shifts, coupling constants, or 2D NMR correlations (COSY, HSQC, HMBC) for this compound.

Vibrational Spectroscopy: Similarly, no experimental FT-IR or Raman spectra with assigned vibrational frequencies for this compound were identified.

Without this foundational scientific data, it is not possible to generate the thorough, informative, and scientifically accurate article as requested in the provided outline. The creation of data tables and detailed research findings for each specified spectroscopic technique requires access to established experimental or validated computational results, which are not currently available. Therefore, the request to generate an article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 3 Nitroquinoline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites valence electrons from lower-energy ground states to higher-energy excited states. In 6-Hydroxy-3-nitroquinoline, the chromophore consists of the quinoline (B57606) bicyclic aromatic system, substituted with a hydroxyl (-OH) group, which acts as an auxochrome, and a nitro (-NO2) group, which is a strong chromophore itself.

The UV-Vis spectrum of such a compound is expected to be dominated by π → π* (pi to pi star) and n → π* (n to pi star) transitions. The highly conjugated π-electron system of the quinoline ring gives rise to intense π → π* absorption bands. The non-bonding electrons on the oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the nitro group can undergo lower-energy n → π* transitions.

Solvatochromism , the change in the absorption or emission spectra of a compound when dissolved in different solvents, provides insight into the electronic distribution in the ground and excited states. wikipedia.org The polarity of the solvent can differentially stabilize these states, leading to a shift in the absorption maximum (λmax). A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) indicates a less polar excited state. wikipedia.org For hydroxyquinoline derivatives, studies have shown that both absorption and fluorescence spectra can exhibit solvatochromism, indicating a more polar excited state. researchgate.net

While specific experimental data for this compound is not widely available, the solvatochromic behavior of a related compound, nitroquinoline, illustrates the typical shifts observed.

Table 1: UV-Vis Absorption Maxima (λmax) of Nitroquinoline in Various Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Cyclohexane | 299 | 310 | 325 |

| Dichloromethane | 302 | 314 | 329 |

| Acetonitrile | 301 | 313 | 328 |

| Ethanol | 303 | 315 | 330 |

This data represents a related compound, nitroquinoline, to demonstrate the principles of solvatochromism. Data sourced from reference researchgate.net.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. The molecular formula of this compound is C₉H₆N₂O₃, which corresponds to a molecular weight of approximately 190.16 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, the fragmentation is expected to be guided by the stable quinoline core and the functional groups. Studies on related hydroxyquinolines show a characteristic loss of carbon monoxide (CO, 28 Da) followed by hydrogen cyanide (HCN, 27 Da). cdnsciencepub.comresearchgate.net Nitroaromatic compounds typically exhibit fragmentation through the loss of a nitro radical (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da). chemguide.co.uklibretexts.org

Therefore, the mass spectrum of this compound is predicted to show a molecular ion peak at m/z 190, followed by significant fragment ions corresponding to these characteristic losses.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 190 | [C₉H₆N₂O₃]⁺˙ (Molecular Ion) | - |

| 160 | [C₉H₆NO₂]⁺˙ | •NO |

| 144 | [C₉H₆N₂O]⁺˙ | •NO₂ |

| 132 | [C₈H₆NO]⁺ | •NO + CO |

| 116 | [C₈H₆N]⁺ | •NO₂ + CO |

| 89 | [C₇H₅]⁺ | •NO₂ + CO + HCN |

X-ray Diffraction Studies for Single-Crystal and Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the surveyed literature. However, analysis of related structures provides a strong indication of the data that such a study would yield. For example, the crystal structure of 8-nitroquinoline (B147351) has been determined, providing a model for the quinoline core. researchgate.net An X-ray diffraction study of this compound would be expected to reveal a nearly planar quinoline ring system. Crucially, it would detail the hydrogen bonding network involving the hydroxyl group and the nitro group, which would likely play a dominant role in the crystal packing.

Table 3: Representative Crystallographic Data for the Related Compound 8-Nitroquinoline

| Parameter | Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.869(3) |

| b (Å) | 28.78(2) |

| c (Å) | 7.025(5) |

| β (°) | 99.412(12) |

| Volume (ų) | 771.6(10) |

This data is for the related compound 8-nitroquinoline to illustrate the type of information obtained from X-ray diffraction. Data sourced from reference researchgate.net.

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 3 Nitroquinoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the electronic properties of a molecule.

Molecular Reactivity Descriptors and Chemical Potential Analysis

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.

Electronegativity (χ) and Electrophilicity (ω) IndicesElectronegativity (χ) in the context of DFT is defined as the negative of the chemical potential and is calculated as the average of the HOMO and LUMO energies. It represents the ability of a molecule to attract electrons. The global electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. It is a useful descriptor for quantifying the electrophilic nature of a molecule.

While these theoretical frameworks are well-established, their specific application to generate quantitative data for 6-Hydroxy-3-nitroquinoline requires dedicated computational studies that are not currently available in the reviewed literature.

Computational Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods offer a powerful means to predict and interpret the spectroscopic behavior of this compound. By simulating various types of spectra, researchers can gain a detailed understanding of the molecule's vibrational and electronic properties, which can then be validated against experimental data.

Theoretical vibrational analysis through methods like DFT at the B3LYP/6-311++G(d,p) level of theory allows for the prediction of infrared (IR) and Raman spectra. nih.govnih.gov These simulations provide vibrational frequencies and intensities, which are crucial for the assignment of experimental spectral bands to specific molecular motions. nih.govias.ac.in The process involves optimizing the molecular geometry to its ground state and then calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov

The vibrational modes of this compound are complex due to the fused ring system and the presence of functional groups. Key vibrational signatures include the O-H stretching of the hydroxyl group, N-O stretching modes of the nitro group, and various C-H and C-C stretching and bending modes within the quinoline (B57606) core. ias.ac.iniosrjournals.org A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and basis set limitations. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(O-H) | ~3600 | O-H stretching |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | ~1620-1500 | Aromatic C=C stretching |

| νas(NO₂) | ~1550 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |

| δ(O-H) in-plane | ~1200 | In-plane O-H bending |

Note: The values in this table are representative and based on DFT calculations for similar substituted quinoline molecules. Actual values may vary.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. rsc.orgresearchgate.net These calculations provide theoretical ¹H and ¹³C chemical shifts that are invaluable for the interpretation and assignment of experimental NMR spectra. nih.govnih.gov The accuracy of the predicted shifts is enhanced by performing calculations on the optimized molecular geometry and often referencing the results to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, the chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group, which affect the electron density distribution around the quinoline ring. The protons and carbons in the vicinity of the nitro group are expected to be deshielded (higher ppm values), while those closer to the hydroxyl group may experience a shielding effect (lower ppm values). nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~145 |

| C3 | - | ~130 |

| C4 | ~8.5 | ~125 |

| C5 | ~7.8 | ~122 |

| C6 | - | ~155 |

| C7 | ~7.5 | ~115 |

| C8 | ~7.9 | ~130 |

| C8a | - | ~148 |

| C4a | - | ~128 |

| H4 | ~8.5 | - |

| H5 | ~7.8 | - |

| H7 | ~7.5 | - |

| H8 | ~7.9 | - |

Note: The chemical shifts are estimations based on calculations for analogous nitro- and hydroxy-substituted quinolines and may differ from experimental values.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption (UV-Vis) and emission spectra of organic molecules. qu.edu.qamdpi.comrsc.org For this compound, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with an appropriate basis set, can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. qu.edu.qasid.ir These calculations help in understanding the origin of the observed absorption bands, which typically arise from π→π* and n→π* transitions within the conjugated system. qu.edu.qarsc.org

The electronic spectrum of this compound is expected to be characterized by intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-withdrawing nitro group and the quinoline ring system. qu.edu.qa Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate the effect of different solvents on the electronic spectra. qu.edu.qa

Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~400 | > 0.1 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~350 | > 0.1 | HOMO-1 → LUMO (π→π*) |

Note: These values are illustrative and based on TD-DFT studies of similar aromatic nitro compounds. The actual absorption maxima and assignments may vary.

Molecular Dynamics (MD) Simulations for Interaction and Adsorption Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide valuable insights into its interactions with other molecules, such as solvents or biological macromolecules, and its adsorption behavior on surfaces. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the exploration of conformational changes, binding affinities, and diffusion processes. nih.gov

In the context of material science, MD simulations can be used to model the adsorption of this compound onto various substrates, providing information on the preferred binding orientations and interaction energies. mdpi.com In a biological context, these simulations can elucidate the binding mode of the molecule to a protein's active site, which is crucial for drug design and development. mdpi.comnih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions to quantify the stability and nature of the interactions. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Computational chemistry provides a framework for the investigation of the non-linear optical (NLO) properties of molecules like this compound. researchgate.netnih.govrsc.org Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. nih.govresearchgate.netnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its molecular polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netnih.gov

DFT calculations can be used to compute these properties. researchgate.netrsc.orgrsc.org For this compound, the presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) on the conjugated quinoline system suggests the potential for a significant NLO response due to intramolecular charge transfer. researchgate.net The calculated values of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be compared with those of known NLO materials to assess the potential of this compound in this field. researchgate.net

Table 4: Representative Calculated NLO Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~5-7 | Debye |

| Mean Polarizability (α) | ~150-200 | a.u. |

Note: These values are estimations based on computational studies of structurally similar nitro- and hydroxy-substituted quinolines. The actual NLO properties may differ.

In Vitro Biological Activity and Mechanistic Studies of 6 Hydroxy 3 Nitroquinoline and Its Analogues

Evaluation of In Vitro Antimicrobial Activity

The quinoline (B57606) scaffold is a well-established pharmacophore in the realm of antimicrobial agents. The introduction of a nitro group can further enhance this activity, a phenomenon observed in several classes of antimicrobial compounds.

While specific minimum inhibitory concentration (MIC) data for 6-hydroxy-3-nitroquinoline against a broad panel of bacteria is not extensively documented in publicly available literature, the antibacterial potential of nitro-substituted quinoline analogues is well-established. For instance, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a structural isomer of this compound, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov

Studies on various 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the quinoline ring play a crucial role in their antibacterial spectrum and potency. Halogenated and nitro-substituted derivatives, in particular, have exhibited potent activity. nih.gov For example, nitroxoline has shown MIC values in the range of 5.26–84.14 μM against a panel of Gram-positive and Gram-negative bacteria. nih.gov This suggests that the nitro group, in combination with the hydroxylated quinoline core, is a key determinant of antibacterial efficacy. It is plausible that this compound would exhibit a similar, though not identical, spectrum of activity. The precise positioning of the hydroxyl and nitro groups on the quinoline ring would undoubtedly influence its interaction with bacterial targets and, consequently, its MIC values.

Table 1: In Vitro Antibacterial Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

| Bacterial Strain | Gram Stain | MIC (μM) | Reference |

|---|---|---|---|

| Aeromonas hydrophila | Negative | 5.26 | nih.gov |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 84.14 | nih.gov |

| Gram-Positive Bacteria (general) | Positive | 3.44–13.78 | nih.gov |

The antifungal potential of quinoline derivatives has also been an area of active research. Analogous to its antibacterial properties, the antifungal activity of this compound can be inferred from studies on related compounds. Nitroxoline has demonstrated notable in vitro activity against various fungal pathogens, including clinically relevant Candida species. karger.comnih.gov

Table 2: In Vitro Antifungal Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

| Fungal Pathogen | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| Candida species (antifungal-resistant) | 0.25–4 | 2 | 2 | nih.gov |

The exploration of quinoline derivatives as antiviral agents has yielded promising results against a variety of viruses. While direct experimental data on the antiviral activity of this compound is scarce, studies on other quinoline analogues provide a basis for its potential in this area. For example, certain quinoline-3-carboxylate derivatives have been investigated for their in vitro antiviral activity against SARS-CoV-2. researchgate.net

The antiviral mechanism of quinoline compounds can be multifaceted, including the inhibition of viral entry, replication, or the function of viral enzymes. The specific biological activity of this compound against different viral serotypes would need to be determined through dedicated in vitro screening assays.

The fight against tuberculosis has been significantly bolstered by the discovery of potent antimycobacterial agents, and nitro-containing compounds have emerged as a particularly promising class. Several nitroquinolones have been reported to exhibit good inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria. nih.govresearchgate.net

Notably, nitroxoline has demonstrated excellent in vitro activity against clinically isolated mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov One study reported a MIC90 of 4 mg/L for nitroxoline against a panel of M. tuberculosis complex isolates. nih.gov The mechanism of action of nitro-containing compounds against mycobacteria often involves the reductive activation of the nitro group by mycobacterial enzymes to generate reactive nitrogen species that are toxic to the bacterium. researchgate.net Given the presence of the nitro group, this compound is a strong candidate for possessing antimycobacterial activity.

Table 3: In Vitro Mycobactericidal Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

| Mycobacterial Species | MIC90 (mg/L) | Reference |

|---|---|---|

| Mycobacterium tuberculosis complex | 4 | nih.gov |

Investigation of In Vitro Anticancer/Antiproliferative Activity

The quinoline scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. nih.gov The introduction of a nitro group can further modulate this activity.

The antiproliferative effect of nitro-substituted compounds is often linked to their ability to induce oxidative stress, arrest the cell cycle, and trigger apoptosis. nih.gov For instance, certain nitro-substituted hydroxynaphthanilides have shown antiproliferative activity against THP-1 and MCF-7 cancer cells. researchgate.net The position of the nitro group on the aromatic ring has been shown to be a critical determinant of cytotoxic potency. researchgate.net It is therefore highly probable that this compound would exhibit cytotoxic activity against cancer cell lines such as MCF-7, HCT-116, and HeLa, though empirical testing is required to quantify its potency.

Table 4: In Vitro Cytotoxicity of 8-Hydroxy-5-nitroquinoline (Nitroxoline) against a Cancer Cell Line

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| Raji | Human B cell lymphoma | 438 | nih.gov |

Elucidation of Molecular Mechanisms of Action (In Vitro)

The anticancer effects of nitroquinoline derivatives are attributed to several interconnected molecular mechanisms, including the induction of programmed cell death (apoptosis), generation of oxidative stress, disruption of the cell cycle, and inhibition of pathways crucial for cancer spread and tumor growth.

Nitroquinoline analogues have been demonstrated to be potent inducers of apoptosis in cancer cells. Mechanistic studies reveal that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. For instance, a series of novel 8-nitro quinoline-thiosemicarbazone analogues were shown to induce apoptosis through mitochondrial dysfunction. This process is characterized by the activation of key executioner proteins, with research confirming that the cell death is induced via an activation of the caspase-3 dependent intrinsic apoptotic signaling pathway.

Similarly, other related structures, such as the quinoline-N-oxide derivatives 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO), have been studied for their influence on apoptosis in human erythroleukaemic K562 cells. Treatment with these compounds led to the activation of caspases-9 and -3, which are critical mediators of the apoptotic cascade, ultimately leading to programmed cell death. Structurally related 3-nitroacridine (B3047595) derivatives have also been confirmed to induce apoptosis in human breast cancer cells in a dose-dependent manner.

A key mechanism underlying the pro-apoptotic activity of nitroquinoline analogues is the generation of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, leading to a state of oxidative stress and triggering cell death pathways.

Studies on 8-nitro quinoline-thiosemicarbazone analogues have demonstrated that their potent anticancer effect is mediated by an increased production of cytotoxic ROS levels. This elevation in ROS contributes directly to the induction of apoptosis via mitochondrial dysfunction, highlighting a direct link between oxidative stress and the pro-apoptotic efficacy of these compounds. Another analogue, 5-nitro-8-hydroxyquinoline (Nitroxoline), has also been shown to increase the generation of intracellular ROS.

Nitroquinoline derivatives effectively halt the proliferation of cancer cells by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting cells at specific checkpoints, these compounds prevent them from completing the division process.

Molecular studies of 8-nitro quinoline-thiosemicarbazone analogues demonstrated that a potent compound from the series induced cell cycle arrest at both the G1/S and G2/M phases in cancer cells. This indicates a multi-faceted impact on the cell's reproductive cycle. Furthermore, related 3-nitroacridine derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, preventing the initiation of DNA synthesis and effectively blocking cell proliferation.

The progression of cancer involves the migration of cancer cells to new locations (metastasis) and the formation of new blood vessels to supply the tumor with nutrients (angiogenesis). Quinoline derivatives, particularly the 5-nitro-8-hydroxyquinoline analogue known as nitroxoline, have shown significant inhibitory effects on both of these critical pathways.

In vitro studies, such as the wound healing assay, have demonstrated that nitroxoline and its derivatives can distinctly impair the migration of cholangiocarcinoma cells. This inhibition is associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that are crucial for degrading the extracellular matrix and facilitating cell movement.

Furthermore, nitroxoline has been identified as a potent anti-angiogenic agent. It has been shown to inhibit the formation of endothelial tubes in vitro, a key step in the angiogenesis process. This anti-angiogenic activity may be due to its ability to inhibit type 2 methionine aminopeptidase (B13392206) (MetAP2), a molecular target for angiogenesis inhibitors. A sulfamate (B1201201) derivative of nitroxoline was found to be even more potent in this regard.

Enzyme Inhibition Studies (In Vitro)

The anticancer properties of this compound and its analogues are also closely linked to their ability to inhibit specific enzymes that are overactive in cancer cells, particularly protein kinases which are key regulators of cell signaling pathways.

Research has identified 3-nitroquinoline (B96883) derivatives as a new structural class of antiproliferative agents that target the epidermal growth factor receptor (EGFR). EGFR is a protein kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. A series of novel 3-nitroquinoline derivatives were evaluated for their inhibitory activity against EGFR-overexpressing human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. Several of these compounds displayed prominent inhibitory activities, with IC50 values in the micromolar or even nanomolar range.

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade involved in cell proliferation, survival, and growth. Notably, patent literature has identified this compound specifically as an inhibitor of PI3K. The PI3K/mTOR pathway is frequently dysregulated in various cancers, making it a key therapeutic target. Inhibition of EGFR and PI3K can disrupt downstream signaling through other kinases such as MEK, ERK, and GSK-3β, thereby impeding tumor cell growth and survival.

Table 1. In Vitro Antiproliferative Activity of Selected 3-Nitroquinoline Derivatives Against EGFR-Overexpressing Cancer Cell Lines. Data sourced from studies on novel 3-nitroquinoline derivatives.

Inhibition of Topoisomerase I and II Enzymes

The targeting of human DNA topoisomerases remains a cornerstone of cancer chemotherapy. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. h1.co Topoisomerase I (Topo I) creates transient single-strand breaks, while Topoisomerase II (Topo II) introduces double-strand breaks to resolve tangled DNA. h1.co Inhibitors of these enzymes, often termed "poisons," act by stabilizing the transient enzyme-DNA cleavage complex, which ultimately leads to lethal DNA damage and cell death. nih.gov

While direct studies on this compound are limited in the available literature, research on structurally related compounds, particularly indenoisoquinolines, provides significant insight into the potential role of the 3-nitroquinoline scaffold as a topoisomerase inhibitor. The 3-nitroindenoisoquinoline series, for instance, has been identified as a potent class of Topo I poisons. nih.gov The nitro group at the 3-position is a critical pharmacophore for this activity. However, concerns about the potential toxic effects associated with nitroaromatic compounds have prompted research into bioisosteric replacements. nih.gov

Structure-activity relationship (SAR) studies on these related scaffolds have revealed that the 3-nitro group can be substituted with other functionalities with a retention of biological activity. Specifically, replacement with fluorine or chlorine atoms has been shown to yield compounds that maintain significant Topo I poisoning activity with only a minimal loss of potency compared to their 3-nitro counterparts. nih.gov This suggests that the electron-withdrawing nature and the specific spatial orientation of the substituent at the 3-position are crucial for interacting with the Topo I-DNA complex. Some compounds have been identified as dual catalytic inhibitors of both human topoisomerase I and II, representing a strategy to potentially enhance anticancer effects. researchgate.net

Inhibition of Phosphorylases (e.g., Phosphofructokinase, Glucose 6-Phosphate Dehydrogenase)

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. A key feature is an increased reliance on glucose, not only for energy through glycolysis but also for biosynthetic precursors and the maintenance of redox homeostasis. oncotarget.com The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical offshoot of glycolysis that fulfills these needs. The rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PDH), is responsible for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. frontiersin.org

Elevated expression and activity of G6PDH are common in many cancer types and are associated with chemoresistance. oncotarget.comfrontiersin.org Consequently, the inhibition of G6PDH has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and sensitize them to conventional therapies. oncotarget.comfrontiersin.org Pharmacological inhibitors of G6PDH, such as 6-aminonicotinamide (B1662401) (6-AN), have been shown to disrupt redox balance, increase reactive oxygen species (ROS), and potentiate the cytotoxic effects of drugs like cisplatin (B142131) in resistant cancer cells. frontiersin.orgnih.gov Inhibition of G6PDH can trigger a metabolic shift, potentially increasing inflammation and affecting cell viability. researchgate.net While specific studies detailing the inhibition of G6PDH or other phosphorylases by this compound were not prominent in the reviewed literature, the established importance of this enzyme as an anticancer target suggests that quinoline-based scaffolds could be explored for this activity.

Inhibition of Hydrolases (e.g., Urease, Carbonic Anhydrase-II, Acetylcholinesterase, Butyrylcholinesterase, Cathepsin B)

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. They are involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Urease Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govmdpi.com This activity is a key virulence factor for several pathogens, including Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. nih.gov Inhibition of urease is therefore a strategy for treating infections associated with these organisms. researchgate.netfrontiersin.org Various compound classes, including hydroquinones and their derivatives, have been identified as effective urease inhibitors. nih.gov

Carbonic Anhydrase-II Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. frontiersin.org They are involved in numerous physiological processes, and specific isoforms are implicated in diseases like glaucoma, epilepsy, and cancer. mdpi.comnih.gov Carbonic anhydrase II (CA-II) is a ubiquitous cytosolic isoform that is often targeted to understand the principles of CA inhibition. mdpi.com While classical inhibitors are often sulfonamide-based, other chemical scaffolds have been explored. researchgate.net Studies on structurally related compounds, such as quinazolinones and dihydroquinolinones, have demonstrated their potential as CA-II inhibitors, providing a basis for investigating nitroquinoline analogues. frontiersin.orgnih.gov

Acetylcholinesterase and Butyrylcholinesterase Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine, thereby terminating cholinergic nerve impulses. nih.govwikipedia.org Inhibition of these enzymes is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While many inhibitors have been developed, the search for new, selective agents continues. researchgate.netepa.govnih.gov Research has shown that quinolinone and dihydroquinolinone scaffolds can serve as potent and selective inhibitors of AChE and BChE. nih.gov For example, certain N-substituted quinolinones displayed significant, non-competitive inhibition of human recombinant AChE, with IC50 values in the sub-micromolar range. nih.gov

Cathepsin B Cathepsin B is a lysosomal cysteine protease that plays a dual role as both an endopeptidase and an exopeptidase. nih.gov While it is involved in normal intracellular protein turnover, its increased expression and activity are strongly associated with tumor progression, invasion, and metastasis. bohrium.comnih.gov This makes it a significant target for the development of anticancer agents. Nitroxoline (8-hydroxy-5-nitroquinoline), a close structural analogue of this compound, has been identified as a potent, reversible inhibitor of cathepsin B. bohrium.comresearchgate.net Further studies on nitroxoline regioisomers and derivatives have helped to elucidate the structural requirements for potent inhibition of this enzyme. nih.govsrce.hr

The table below summarizes the inhibitory activities of selected quinoline analogues against various hydrolases.

| Compound/Analogue | Target Enzyme | IC50 / Ki | Notes |

| QN8 (An N-isopropylpiperazinyl-substituted quinolinone) | hrAChE | 0.29 µM | A potent and selective non-competitive inhibitor. nih.gov |

| QN9 (An N-isopropylpiperazinyl-substituted quinolinone) | hrAChE | 0.96 µM | Demonstrates the importance of the N-isopropyl group. nih.gov |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Cathepsin B | - | Identified as a potent, reversible inhibitor. bohrium.comresearchgate.net |

| 8-hydroxy-6-nitroquinoline | Cathepsin B | - | Regioisomer of Nitroxoline with distinct biological activities. srce.hr |

hrAChE: human recombinant Acetylcholinesterase

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are collectively capable of degrading all components of the extracellular matrix (ECM). Under normal physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their expression and activity are often upregulated, facilitating tumor invasion, metastasis, and angiogenesis.

Research into analogues of this compound has provided insights into their potential effects on processes related to ECM degradation. Studies involving nitroxoline analogues, such as 8-hydroxy-6-nitroquinoline, have demonstrated an ability to reduce intracellular collagen IV degradation. srce.hr Collagen IV is a primary component of the basement membrane, and its degradation is a critical step in cancer cell invasion. While these studies did not directly measure the inhibition of specific MMPs, the observed reduction in collagen degradation points towards a potential interference with pathways involving matrix-degrading proteases. nih.govsrce.hr Further investigation is required to determine if this effect is due to the direct inhibition of MMPs or through indirect mechanisms, such as the inhibition of other proteases like cathepsin B, which are known to activate MMPs.

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a group of signaling enzymes that, in opposition to protein tyrosine kinases, remove phosphate groups from tyrosine residues on proteins. patsnap.com This dephosphorylation is a key regulatory mechanism in a multitude of cellular signaling pathways. Protein Tyrosine Phosphatase 1B (PTP1B) is a particularly important member of this family, acting as a major negative regulator of the insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Overactivity or overexpression of PTP1B is linked to insulin resistance and obesity, making it a prime therapeutic target for type 2 diabetes. nih.govnih.gov

PTP1B inhibitors typically work by binding competitively to the enzyme's active site, preventing the dephosphorylation of its target proteins. patsnap.comnih.gov This enhances and prolongs the signaling cascade, for example, by increasing the phosphorylation of the insulin receptor and its downstream effectors, leading to improved glucose uptake. alfa-chemistry.com While a wide variety of chemical scaffolds have been investigated as PTP1B inhibitors, specific studies on this compound and its direct analogues in this context are not extensively detailed in the current body of literature. The development of potent and selective PTP1B inhibitors remains an active area of research. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Position and Nature on Biological Potency

The biological activity of quinoline-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for optimizing potency and selectivity against various enzymatic targets.

Impact of the Nitro Group: The position of the nitro group on the quinoline scaffold has a profound impact on biological activity. For instance, a comparison of nitroxoline (8-hydroxy-5-nitroquinoline) and its regioisomer 8-hydroxy-6-nitroquinoline revealed substantially different biochemical characteristics and inhibitory profiles, particularly against enzymes like cathepsin B. srce.hr In the context of topoisomerase inhibition, studies on the related indenoisoquinoline scaffold have highlighted the critical role of a substituent at the 3-position. The 3-nitro group is a strong determinant of potency, though it can be successfully replaced by other electron-withdrawing groups like fluorine or chlorine, indicating that electronic properties and spatial arrangement are key. nih.gov The importance of substitution at this position is further underscored in other heterocyclic systems, where the presence of an electron-withdrawing group at position 3 was found to be crucial for certain molecular properties. researchgate.net

Correlation of Lipophilicity and Electronic Properties with Biological Activity

The biological activity of quinoline derivatives is significantly influenced by their physicochemical properties, particularly lipophilicity and electronic characteristics. Lipophilicity, often expressed as log P or log k, governs the ability of a compound to traverse biological membranes and reach its target site. nih.gov Studies on various substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have demonstrated a direct correlation between lipophilicity and antiviral activity. mdpi.com

For instance, an increase in the lipophilicity of these analogues, as determined by reversed-phase high-performance liquid chromatography (RP-HPLC), was associated with enhanced inhibition of the H5N1 avian influenza virus. mdpi.com This relationship suggests that greater lipid solubility facilitates the passage of the compounds across viral or host cell membranes.

Similarly, the electronic properties of substituents on the quinoline ring play a crucial role. The presence of electron-withdrawing groups, such as a nitro group (-NO2), has been shown to positively influence the biological activity of these compounds. nih.govmdpi.com In the case of 8-hydroxy-N-phenylquinoline-2-carboxamides, derivatives with strong electron-withdrawing substituents on the anilide ring exhibited maximal antiviral activity with minimal cytotoxicity. mdpi.com For example, the 3-NO2 substituted derivative showed an optimal balance of high virus growth inhibition (85.0%) and low cytotoxicity (4%). mdpi.com This indicates that the electronic nature of the molecule is a key determinant of its therapeutic index.

The interplay between these two properties is critical. A study on di- and tri-substituted 8-hydroxyquinoline derivatives revealed that compounds with both high lipophilicity (log k values of 1.26 and 1.44) and multiple electron-withdrawing groups (e.g., 3,4,5-Cl and 3-Cl-2-F) showed potent inhibition of H5N1 growth. mdpi.com This synergistic effect underscores the importance of balancing lipophilicity and electronic features to optimize the biological efficacy of quinoline-based compounds.

Table 1: Correlation of Physicochemical Properties with Antiviral Activity in 8-Hydroxyquinoline Analogues

| Derivative Substituent (R) | log k (Lipophilicity) | Virus Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-NO₂ | ~0.41 | 85.0 | 4.0 |

| 3,4,5-Cl | 1.26 | 79.3 | 2.4 |

| 3-Cl-2-F | 1.44 | 91.2 | 9.7 |

Data synthesized from studies on 8-hydroxy-N-phenylquinoline-2-carboxamides. mdpi.com

Identification and Validation of Key Pharmacophoric Motifs

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound and its analogues, several key motifs have been identified as crucial for their therapeutic effects.

The quinoline scaffold itself is a well-established pharmacophore in medicinal chemistry, present in numerous drugs with diverse activities. researchgate.net The defining features of the this compound pharmacophore include:

The Hydroxyquinoline Core: The 8-hydroxyquinoline moiety is a known metal-chelating group, which is central to the activity of many of its derivatives. mdpi.com This chelating ability is a critical pharmacophoric feature.

The Aromatic Ring System: The planar aromatic structure of the quinoline ring allows for π-π stacking interactions with biological macromolecules, such as proteins and nucleic acids. rsc.org

Validation of these motifs comes from structure-activity relationship (SAR) studies. For example, the synthesis and evaluation of various nitroquinoline derivatives have shown that alterations to the position of the nitro group or the substituents on the quinoline ring lead to significant changes in biological activity. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to analyze the molecular orbitals (HOMO-LUMO) and electrostatic potential of related compounds like 8-hydroxy-5-nitroquinoline, further elucidating the electronic contributions of these pharmacophoric features to the molecule's reactivity.

Elucidation of Molecular Mechanisms of Biological Action (Beyond Direct Enzyme Inhibition)

Molecular Interactions with Biological Macromolecules (e.g., hydrogen bonding)

The biological effects of this compound are mediated through various non-covalent interactions with macromolecules. The presence of both a hydroxyl (-OH) group and a nitro (-NO2) group, in addition to the nitrogen atom within the quinoline ring, provides multiple sites for forming hydrogen bonds. nih.gov These interactions are critical for the stable binding of the molecule to its biological targets, such as enzyme active sites or DNA grooves. nih.gov

The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the quinoline nitrogen can act as hydrogen bond acceptors. nih.gov Studies on similar heterocyclic structures have shown the formation of strong intramolecular hydrogen bonds, which can influence the molecule's conformation and its ability to interact with external targets. nih.gov For example, in a related nitro-hydroxy compound, a pronounced downfield shift in NMR spectra indicated a strong intramolecular N···HO-N hydrogen bond, which stabilizes a pseudo-ring conformation. nih.gov Such stable conformations can pre-organize the molecule for optimal binding with a receptor.

Beyond conventional hydrogen bonds, the aromatic rings of the quinoline system can participate in CH–π interactions, a weaker but significant molecular force where a C-H bond acts as a soft acid and the π-electron system of the aromatic ring acts as a soft base. rsc.org These interactions are increasingly recognized for their role in the conformation and stability of protein-ligand complexes. rsc.org

Bioreduction of the Nitro Group and Formation of Reactive Intermediates

A key aspect of the mechanism of action for many nitroaromatic compounds, including this compound, involves the metabolic reduction of the nitro group. researchgate.netnih.gov This process is catalyzed by a variety of nitroreductase enzymes present in both mammalian and microbial cells. nih.gov The reduction is a stepwise process that generates several highly reactive intermediates. nih.govnm.gov

The six-electron reduction of a nitro group proceeds through the following stages:

Nitroso intermediate: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO). nih.gov

Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamino group (R-NHOH). nih.govwikipedia.org

Amine product: The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂). nih.govnih.gov

The hydroxylamino intermediate is of particular interest as it is often the most reactive and potentially toxic species. nih.gov This intermediate can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, leading to the formation of unstable metabolites. nih.gov These metabolites can then break down to form highly electrophilic nitrenium or carbenium ions, which are capable of forming covalent adducts with cellular macromolecules like DNA, leading to genotoxicity. nih.gov

Furthermore, the reduction process can involve single-electron transfer steps, creating a nitro anion radical. researchgate.net This radical can react with molecular oxygen in a futile redox cycle, generating superoxide (B77818) anions and other reactive oxygen species (ROS). researchgate.netnih.gov This production of ROS contributes to oxidative stress within the cell, which can damage proteins, lipids, and nucleic acids.

Table 2: Key Intermediates in the Bioreduction of Nitroaromatic Compounds

| Stage | Functional Group | Chemical Formula | Reactivity |

|---|---|---|---|

| Parent Compound | Nitro | R-NO₂ | Stable |

| Intermediate 1 | Nitroso | R-NO | Reactive |

| Intermediate 2 | Hydroxylamine | R-NHOH | Highly Reactive, Potentially Genotoxic |

| Final Product | Amine | R-NH₂ | Generally Stable |

Based on the general pathway of nitro group reduction. nih.govnm.gov

Metallophore Activity and Induction of Intracellular Metal Ion Dyshomeostasis

Hydroxyquinoline derivatives are well-known for their ability to act as metallophores, molecules that can bind and transport metal ions across biological membranes. This activity is a critical component of their biological mechanism. The 6-hydroxy group and the quinoline nitrogen of this compound likely form a bidentate chelation site for essential metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).

By chelating these metal ions, the compound can disrupt their normal intracellular balance, a condition known as dyshomeostasis. nih.govnih.gov For instance, the analogue nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to chelate Zn²⁺ and Fe²⁺, which is crucial for its ability to inhibit bacterial biofilm formation. nih.gov The removal of these essential cations from the biofilm matrix compromises its structural integrity.

This disruption of metal ion homeostasis can have several downstream effects:

Enzyme Inhibition: Many enzymes rely on metal cofactors for their catalytic activity. By sequestering these ions, hydroxyquinolines can indirectly inhibit these enzymes.

Generation of Oxidative Stress: The formation of metal-hydroxyquinoline complexes can sometimes catalyze redox reactions, leading to the production of ROS and contributing to cellular damage.

Disruption of Cellular Signaling: Metal ions play vital roles as second messengers in various signaling pathways. Altering their concentration can interfere with these critical cellular processes.

The ability to induce metal ion dyshomeostasis is a significant contributor to the broad-spectrum biological activity observed in hydroxyquinoline compounds.

Alteration of Cellular Component Integrity (e.g., outer membrane)

The antibacterial activity of this compound and its analogues can be attributed, in part, to their ability to compromise the integrity of bacterial cellular membranes. The outer membrane of Gram-negative bacteria, in particular, is a formidable barrier that often prevents antibiotics from reaching their intracellular targets. nih.govubc.cadrugtargetreview.com

Derivatives of nitroxoline have been shown to disrupt this barrier. nih.govresearchgate.net One proposed mechanism involves the chelation of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. nih.govubc.ca By competing for and removing these cations, the compound causes the detachment of LPS molecules, leading to increased membrane permeability. nih.gov

This disruption of the outer membrane has two major consequences:

Increased Uptake of the Compound: A more permeable membrane allows for greater influx of the hydroxyquinoline compound itself, increasing its intracellular concentration and enhancing its other mechanisms of action.

Synergistic Effects with Other Antibiotics: By weakening the outer membrane, these compounds can allow other antibiotics, which might otherwise be excluded, to enter the bacterial cell. This can lead to synergistic killing effects when used in combination therapies. nih.gov

This membrane-disruptive activity highlights a mechanism of action that is not dependent on a specific intracellular target, making it a valuable property in combating antibiotic-resistant bacteria. nih.govresearchgate.net

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Derivatization Strategies for Enhancing Bioactivity and Selectivity

The core structure of 6-hydroxy-3-nitroquinoline is a versatile scaffold that can be chemically modified to enhance its biological activity and target selectivity. Future research will likely focus on synthesizing a library of derivatives by modifying the quinoline (B57606) ring. Strategies can be borrowed from successful derivatization of related compounds like 8-hydroxyquinolines (8-HQ) and other substituted quinolines, which have yielded potent antimicrobial, anticancer, and antiviral agents. researchgate.netnih.govmdpi.com

Key derivatization approaches could include:

Alkylation or Acylation of the Hydroxyl Group: Modifying the 6-hydroxy group could alter the compound's lipophilicity, membrane permeability, and metal-chelating properties, which are often crucial for the bioactivity of hydroxyquinolines. nih.gov

Substitution at other positions: Introducing various functional groups (e.g., halogens, alkyl, aryl, or heterocyclic moieties) at available positions on the quinoline ring could modulate electronic properties and steric interactions with biological targets, leading to improved potency and selectivity. mdpi.com For instance, halogenated quinolines have demonstrated enhanced antibacterial and anticancer activities. researchgate.netnih.gov

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound scaffold to other known pharmacophores, such as oxadiazoles (B1248032) or triazoles, could result in compounds with novel or dual mechanisms of action. researchgate.net

The systematic synthesis and screening of such derivatives will be crucial for establishing structure-activity relationships (SAR), guiding the development of compounds with optimized therapeutic profiles. nih.govmdpi.com

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Potential Substituent | Rationale for Enhanced Bioactivity/Selectivity | Supporting Precedent (Related Compounds) |

|---|---|---|---|

| C6-OH Group | Alkoxy, Ester, Ether linkages | Modulate lipophilicity, cell permeability, and metal chelation capacity. | Alkylation of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com |

| Quinoline Core | Halogens (Cl, Br, F) | Increase lipophilicity and electronic interactions, often leading to higher potency. | Halogenated 8-HQ derivatives show enhanced antimicrobial activity. researchgate.net |

| Quinoline Core | Aryl or Heterocyclic rings | Introduce additional binding interactions (e.g., π-π stacking) with target proteins. | Synthesis of 4-aryl-3,4-dihydro-2H- mdpi.commdpi.comoxazino[5,6-h]quinolin-2-one. mdpi.com |

| Hybridization | Linkage to other pharmacophores (e.g., triazoles, oxadiazoles) | Create molecules with dual-action mechanisms or novel target profiles. | Development of quinoline-based hybrids as anti-diabetic agents. researchgate.net |

Advanced Computational Design of Next-Generation this compound Analogues

Computational chemistry and in-silico modeling are indispensable tools for accelerating drug discovery by predicting the properties and activities of novel compounds before their synthesis. mdpi.combiointerfaceresearch.com For this compound, these methods can guide the rational design of next-generation analogues with superior efficacy.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. mdpi.combiointerfaceresearch.com These models correlate the 3D structural features of a series of analogues with their biological activity, providing contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. mdpi.comnih.gov This information is invaluable for designing new derivatives with predicted high potency.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net By identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predicting binding affinities (docking scores), molecular docking can help prioritize which analogues to synthesize. nih.govjournalcra.com It can also help elucidate the potential mechanism of action by suggesting likely biological targets.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.netnih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources.

Table 2: Application of Computational Tools in Designing Analogues

| Computational Method | Objective | Predicted Output | Impact on Drug Design |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Establish structure-activity relationships. | Contour maps indicating favorable/unfavorable structural modifications. | Guides the design of new derivatives with enhanced potency. mdpi.combiointerfaceresearch.com |

| Molecular Docking | Predict binding mode and affinity to a specific biological target. | Binding energy (score), interaction types (H-bonds, etc.), and binding pose. | Prioritizes compounds for synthesis and suggests mechanism of action. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Conformational changes and stability of binding interactions. | Validates docking results and confirms the stability of the predicted binding mode. biointerfaceresearch.com |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties. | Parameters like solubility, permeability, metabolism, and toxicity risk. | Filters out candidates with poor ADMET profiles early in the discovery process. nih.gov |

Comprehensive Elucidation of Broader Biological Target Landscapes

While the specific biological targets of this compound are yet to be fully identified, the known activities of related quinoline compounds provide a logical starting point for investigation. Many quinoline derivatives exert their effects by inhibiting essential enzymes or interfering with key cellular processes.

Potential biological targets for this compound and its derivatives include:

Bacterial Enzymes: Quinolones are famous for their antibacterial activity, which often stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. acs.orgresearchgate.net These would be primary targets to investigate for any potential antibacterial effects.

Dehydrogenase Enzymes: Certain 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit dehydrogenase enzymes like malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase, which are involved in cellular respiration. nih.govacs.org

Metalloenzymes: The hydroxyquinoline scaffold is a well-known metal-binding pharmacophore. nih.govacs.org Derivatives of 8-hydroxyquinoline can inhibit metalloenzymes by chelating the metal ions (e.g., Zn(II), Fe(II)) essential for their catalytic activity. researchgate.netacs.org This suggests that this compound could also target a range of metalloenzymes.

Protein Kinases: The quinoline scaffold is a component of several kinase inhibitors used in cancer therapy. Investigating the inhibitory activity of this compound analogues against various protein kinases could uncover potential anticancer applications.

Future research should involve broad screening panels to test the compound and its derivatives against a wide array of enzymes and receptors to build a comprehensive target profile.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To move beyond a single-target perspective, "omics" technologies can provide a holistic view of the cellular response to treatment with this compound. These high-throughput methods can reveal complex biological interactions and help to fully characterize a compound's mechanism of action, identify off-target effects, and discover biomarkers.